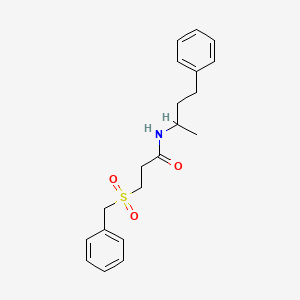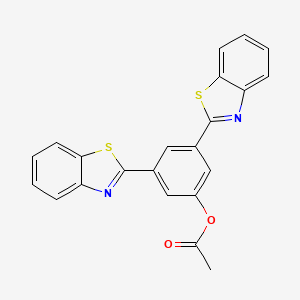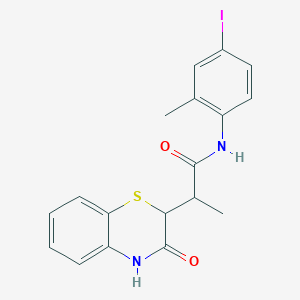
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide
Overview
Description
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide, also known as BMS-986177, is a small molecule drug that belongs to the class of beta-secretase 1 (BACE1) inhibitors. BACE1 is an enzyme that plays a crucial role in the production of beta-amyloid peptides, which are the main component of amyloid plaques found in the brains of Alzheimer's disease patients. BMS-986177 has been developed as a potential treatment for Alzheimer's disease, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mechanism of Action
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide is a selective and potent inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to produce beta-amyloid peptides. By inhibiting BACE1, this compound reduces the production of beta-amyloid peptides, which are the main component of amyloid plaques found in the brains of Alzheimer's disease patients. This compound has been shown to effectively cross the blood-brain barrier and reach the brain, where it exerts its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce the production of beta-amyloid peptides in the brain, which is the hallmark of Alzheimer's disease. Moreover, this compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that this compound has the potential to slow down or even halt the progression of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of BACE1, which makes it an ideal tool for studying the role of BACE1 in Alzheimer's disease. Moreover, this compound has been extensively studied in preclinical models and has shown promising results, which makes it a potential candidate for clinical trials. However, this compound has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the brain. Moreover, this compound has not been tested extensively in humans, and its safety and efficacy in clinical trials are yet to be determined.
Future Directions
There are several future directions for the research on 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide. One direction is to further optimize the synthesis process to achieve higher yields and purity of the final product. Another direction is to conduct more preclinical studies to determine the optimal dose and frequency of administration of this compound. Moreover, clinical trials are needed to determine the safety and efficacy of this compound in humans. Finally, researchers can explore the potential of this compound as a tool for studying the role of BACE1 in other diseases, such as Down syndrome and traumatic brain injury.
Conclusion
In conclusion, this compound is a promising small molecule drug that has been developed as a potential treatment for Alzheimer's disease. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has shown promising results in preclinical studies. However, further research is needed to determine its safety and efficacy in humans, and to explore its potential as a tool for studying the role of BACE1 in other diseases.
Scientific Research Applications
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has been extensively studied for its potential application in the treatment of Alzheimer's disease. In preclinical studies, this compound has been shown to effectively reduce the production of beta-amyloid peptides in the brain, which is the hallmark of Alzheimer's disease. Moreover, this compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. These findings have led to the development of this compound as a potential treatment for Alzheimer's disease.
properties
IUPAC Name |
3-benzylsulfonyl-N-(4-phenylbutan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-17(12-13-18-8-4-2-5-9-18)21-20(22)14-15-25(23,24)16-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEJREWHVBKQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-iodophenyl)propanamide](/img/structure/B4193727.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4193746.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4193748.png)
![3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid](/img/structure/B4193753.png)


![3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4193772.png)
![N-1,3-benzodioxol-5-yl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193788.png)
![3-chloro-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B4193789.png)
![1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine](/img/structure/B4193797.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4193813.png)
![[4-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4193819.png)